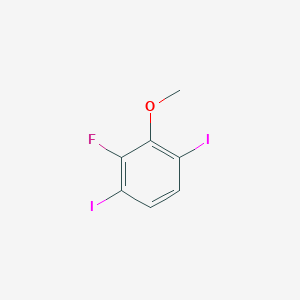
2-Fluoro-3,6-diiodoanisole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3,6-diiodoanisole is an organic compound with the molecular formula C7H5FIO. It is a derivative of anisole, where the hydrogen atoms at positions 3 and 6 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 2 is replaced by a fluorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3,6-diiodoanisole typically involves the iodination and fluorination of anisole derivatives. One common method starts with the iodination of 2-fluoroanisole, followed by further iodination at the 6-position. The reaction conditions often involve the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or nitric acid, to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3,6-diiodoanisole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anisole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Fluoro-3,6-diiodoanisole has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-Fluoro-3,6-diiodoanisole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, enhancing its effectiveness in certain biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoroanisole: Lacks the iodine substituents, making it less reactive in certain substitution reactions.
3,6-Diiodoanisole: Lacks the fluorine substituent, which can affect its electronic properties and reactivity.
2-Fluoro-4,6-diiodoanisole: Similar structure but with different substitution pattern, leading to different chemical behavior.
Uniqueness
The combination of these substituents can enhance the compound’s stability, reactivity, and binding affinity in various chemical and biological contexts .
Properties
Molecular Formula |
C7H5FI2O |
|---|---|
Molecular Weight |
377.92 g/mol |
IUPAC Name |
2-fluoro-1,4-diiodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5FI2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3 |
InChI Key |
CDRVFHMEBZNRRY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1F)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


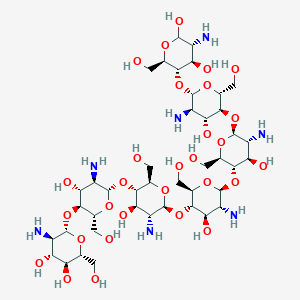
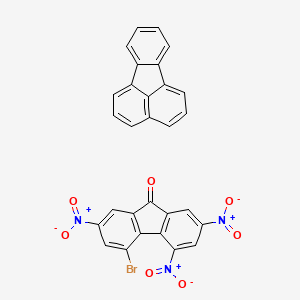
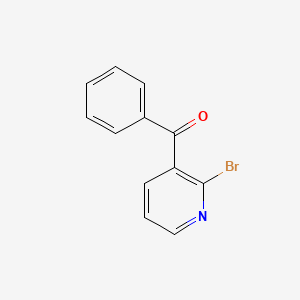
![2H-Pyran, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis[tetrahydro-](/img/structure/B14758995.png)

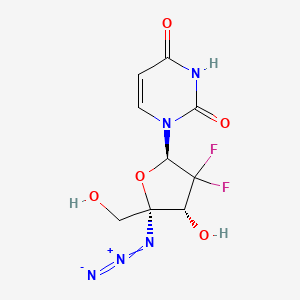
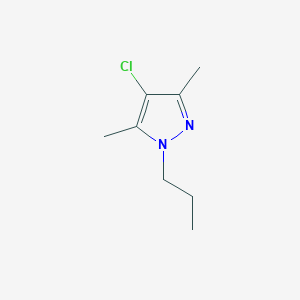
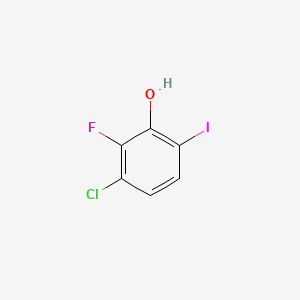
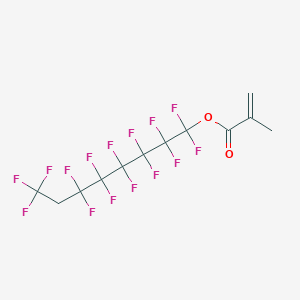
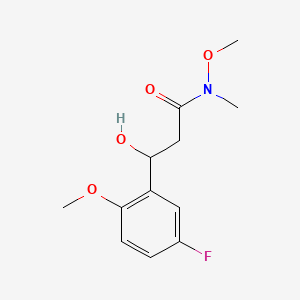
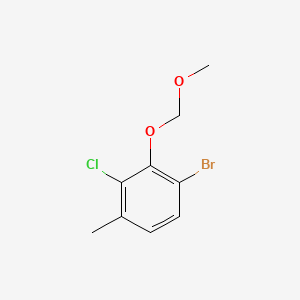
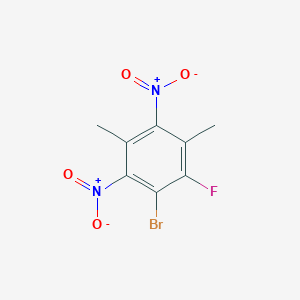
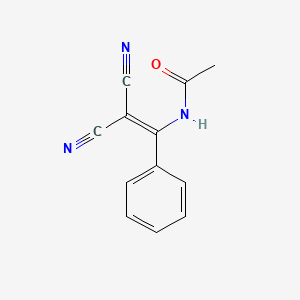
![N,N-dimethyl-4-[(Z)-2-(8-nitroquinolin-4-yl)ethenyl]aniline](/img/structure/B14759070.png)
